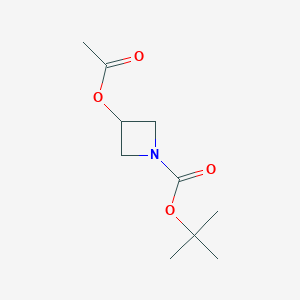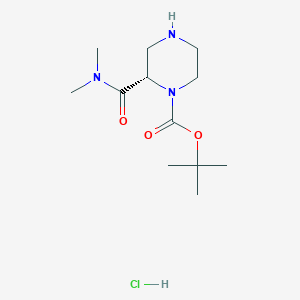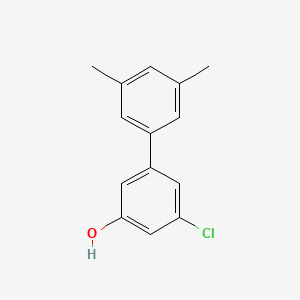
3-Chloro-5-(3,5-dimethylphenyl)phenol
Vue d'ensemble
Description
The compound “3,5-Dimethylphenol” is a colorless to off-white crystalline solid . It is a member of the class of phenols that phenol substituted by methyl groups at positions 3 and 5 . It has a role as a xenobiotic metabolite .
Synthesis Analysis
The synthesis of a similar compound, “3-Chloro-5-methylphenol”, involves several stages . The first stage involves the reaction of 3-monochlorophenol with potassium hydroxide in toluene at 50°C for approximately 0.166667 hours . The second stage involves the reaction with carbon dioxide at 190°C under 19001.3 Torr for 2 hours in an inert atmosphere .Molecular Structure Analysis
The molecular formula of “3,5-Dimethylphenol” is C8H10O . The InChI string is InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “3,5-Dimethylphenol” is 122.16 g/mol . It is a colorless to off-white crystalline solid . The odor threshold is 1 ppm .Applications De Recherche Scientifique
Environmental Impact and Degradation Studies :
- Degradation and Toxicity Analysis : A study explored UV and UV/persulfate advanced oxidation processes as options to remove 4-Chloro-3,5-dimethylphenol (PCMX), a compound closely related to 3-Chloro-5-(3,5-dimethylphenyl)phenol, from water. Kinetics, mechanisms, and toxicity evolution of PCMX degradation were examined, highlighting concerns about its persistence and potential toxicity in aquatic environments (Li et al., 2020).
Pharmacology and Medicinal Chemistry :
- Anticancer Properties : Research into Schiff bases, including a compound structurally similar to 3-Chloro-5-(3,5-dimethylphenyl)phenol, showed potential anticancer activity. The study included synthesis, characterization, and evaluation against cancer cell lines, contributing to the understanding of phenolic compounds in cancer treatment (Uddin et al., 2020).
Chemical Synthesis and Applications :
- Chlorination Studies : A research focused on the chlorination of phenol and related compounds, including 3,5-Dimethylphenol, which is a part of the structure of 3-Chloro-5-(3,5-dimethylphenyl)phenol. The study provided insights into the formation of chlorinated cyclohexenone derivatives and their structural elucidation, significant for chemical synthesis processes (Vollbracht et al., 1968).
Environmental Toxicology :
- Toxicity and Biodegradability : Another study evaluated the anaerobic biodegradability and toxicity of phenols, including 3-methyl-4-chlorophenol (similar to 3-Chloro-5-(3,5-dimethylphenyl)phenol), under methanogenic conditions. The research is essential for understanding the environmental impact and biodegradation pathways of such compounds (O'Connor & Young, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECOTSYRVEXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685873 | |
| Record name | 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261942-01-1 | |
| Record name | 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



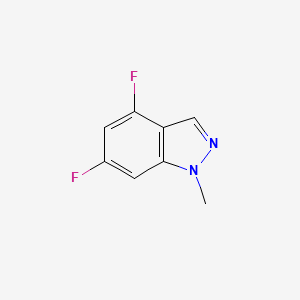
![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)
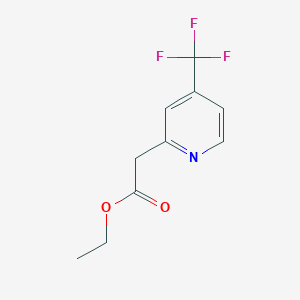
![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)
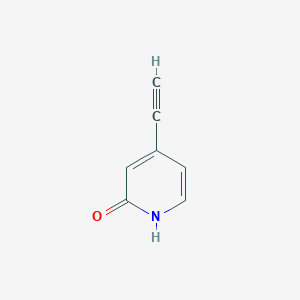
![7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B3059716.png)
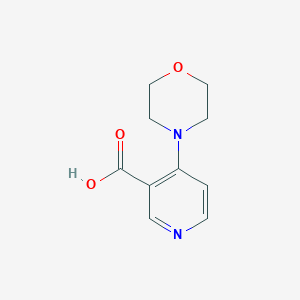

![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)
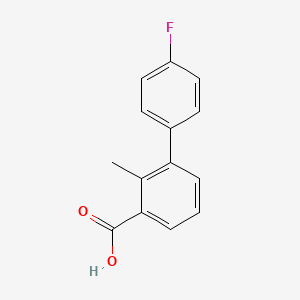
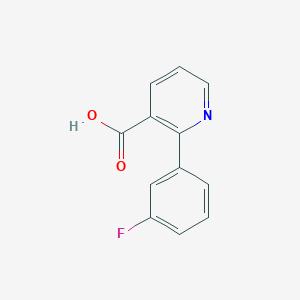
![2-[Ethyl(methyl)amino]butanoic acid](/img/structure/B3059729.png)
